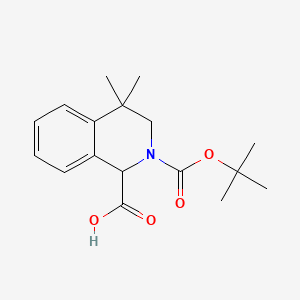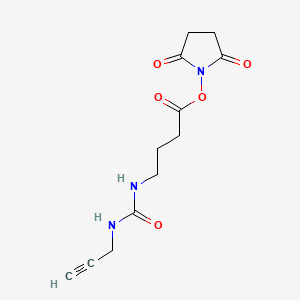
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is a chiral fluorinated alcohol. The presence of both fluorine and trifluoromethyl groups in its structure makes it an interesting compound for various applications in medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups contribute to its reactivity and potential utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral reducing agents or catalysts. For instance, the reduction of 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone can be achieved using chiral borane complexes or oxazaborolidine catalysts under controlled conditions to yield the desired (S)-alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaI in acetone, potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone.
Reduction: 2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in studying enzyme mechanisms and interactions due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties imparted by the fluorine and trifluoromethyl groups.
Mechanism of Action
The mechanism by which (S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and interfering with its function. The fluorine and trifluoromethyl groups can enhance binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects. The compound’s stereochemistry also plays a crucial role in its biological activity, as the (S)-enantiomer may exhibit different interactions compared to the ®-enantiomer.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethanone: The ketone analog of the compound.
2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethane: The fully reduced analog.
®-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol: The enantiomeric counterpart.
Uniqueness
(S)-2-Fluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups. These features contribute to its distinct reactivity and potential applications in various fields. The compound’s ability to participate in diverse chemical reactions and its utility in scientific research make it a valuable molecule for further exploration.
Properties
Molecular Formula |
C9H8F4O |
|---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
(1S)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H8F4O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8,14H,5H2/t8-/m1/s1 |
InChI Key |
KJTMEBOAPXUSDU-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CF)O |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-{[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]methyl}-N-methylpyridine-3-carboxamidetrihydrochloride](/img/structure/B13621108.png)

